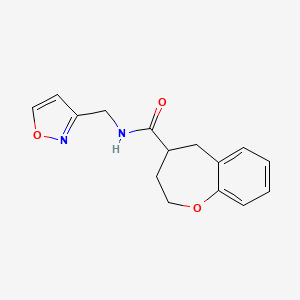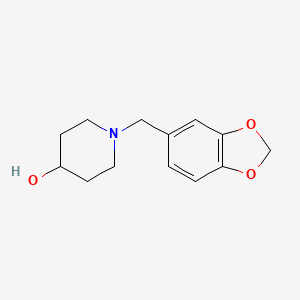
N-(isoxazol-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on heterocyclic compounds, such as those containing benzoxepine and isoxazole rings, has been a significant area of interest due to their wide range of biological activities and applications in medicinal chemistry. Compounds like "N-(isoxazol-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide" are of particular interest for their potential as therapeutic agents, given the bioactive properties of both benzoxepine and isoxazole moieties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep synthetic routes, starting from simpler aromatic compounds. Techniques such as condensation reactions, cycloadditions, and the use of protective groups are common. For benzoxepine derivatives, key steps might include the formation of the benzoxepine ring via intramolecular cyclization and subsequent functionalization of the core structure with an isoxazole moiety.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the compound's molecular geometry, electronic structure, and conformational dynamics, essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds containing benzoxepine and isoxazole rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and ring-opening reactions. Their chemical properties are influenced by the electron-donating and withdrawing characteristics of the benzoxepine and isoxazole rings, respectively.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined using standard laboratory techniques. These properties are crucial for the compound's formulation and delivery as a potential therapeutic agent.
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with biological molecules are key aspects of the compound's chemical properties. Studies on related compounds suggest that the presence of benzoxepine and isoxazole rings can confer significant biological activity, with the specific functional groups influencing the compound's pharmacokinetic and pharmacodynamic profiles.
- (Shaabani et al., 2009) discusses a novel synthesis method for benzodiazepine derivatives.
- (Ikemoto et al., 2005) provides a practical synthesis approach for a CCR5 antagonist with a complex heterocyclic structure.
- (Gein et al., 2017) explores the synthesis and characterization of N-aryl carboxamide derivatives, relevant to the discussion on chemical synthesis and properties.
Applications De Recherche Scientifique
Isoxazoline and Isoxazole Derivatives as GPIIb/IIIa Antagonists
Isoxazoline and isoxazole derivatives have been explored for their potential as GPIIb/IIIa antagonists, showing promise in the modulation of platelet aggregation. One study highlighted the synthesis of such compounds starting from isoxazoline XR299, leading to the identification of n-butyl carbamate 24u as a compound with superior antiplatelet effects in dogs, indicating potential applications in cardiovascular research (Xue et al., 1997).
Carbonic Anhydrase Inhibitors
Isoxazole-containing sulfonamides have been synthesized and evaluated for their inhibitory properties against carbonic anhydrase II and VII, enzymes involved in various physiological processes including respiration and the regulation of pH. These compounds exhibited excellent inhibitory activity, suggesting their utility in targeting conditions such as glaucoma and neuropathic pain (Altuğ et al., 2017).
Cycloaddition Reactions
Research into cycloaddition reactions of benzo[d]isoxazoles has led to a method for synthesizing polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines via gold-catalyzed reactions. These reactions offer a chemoselective approach to generating compounds with potential pharmaceutical applications (Xu et al., 2018).
Antitumor Agents
The interaction of 5-diazoimidazole-4-carboxamide with various isocyanates has been investigated for the synthesis of compounds with antitumor activity. One derivative, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, has shown curative activity against L-1210 and P388 leukemia, highlighting the potential of these compounds in cancer therapy (Stevens et al., 1984).
Antimicrobial and Antioxidant Activities
A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide has been synthesized and evaluated for antimicrobial and antioxidant activities. These studies reveal the biological potency of incorporating heterocyclic rings into benzimidazole derivatives, suggesting their applications in the development of new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(16-10-13-6-8-20-17-13)12-5-7-19-14-4-2-1-3-11(14)9-12/h1-4,6,8,12H,5,7,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSSAHKCKFAUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1C(=O)NCC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)
![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)
![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)
![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)


![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)
![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)